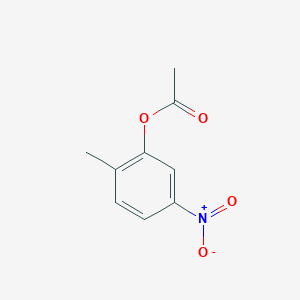

2-Methyl-5-nitrophenyl acetate

Description

BenchChem offers high-quality 2-Methyl-5-nitrophenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-nitrophenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methyl-5-nitrophenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-3-4-8(10(12)13)5-9(6)14-7(2)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDOXROITOAJQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methyl-5-nitrophenyl acetate chemical properties

An In-depth Technical Guide to 2-Methyl-5-nitrophenyl acetate for Advanced Research

Introduction

2-Methyl-5-nitrophenyl acetate is an organic compound belonging to the nitrophenyl ester family. Structurally, it is a derivative of phenol, featuring a methyl group at the 2-position, a nitro group at the 5-position, and an acetate ester at the phenolic oxygen. This compound serves as a valuable intermediate in organic synthesis, primarily in the development of more complex molecules for pharmaceutical and materials science applications. Its reactivity is dominated by the chemistry of the aromatic ring, the nitro group, and the ester functional group, offering multiple pathways for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, and key reactions, tailored for researchers and drug development professionals.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its application in experimental work. The properties of 2-Methyl-5-nitrophenyl acetate are summarized below.

| Property | Value | Source |

| CAS Number | 54362-24-2 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1][2] |

| IUPAC Name | 2-methyl-5-nitrophenyl acetate | |

| Synonyms | 2-acetoxy-4-nitrotoluene | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

Synthesis of 2-Methyl-5-nitrophenyl acetate

The most direct and common synthesis of 2-Methyl-5-nitrophenyl acetate is achieved through the esterification of its precursor, 2-Methyl-5-nitrophenol. This reaction involves the acetylation of the phenolic hydroxyl group.

Expert Insight: The Rationale Behind the Synthesis

The selected protocol is a classic Schotten-Baumann type reaction adapted for phenols. The use of aqueous sodium hydroxide is crucial for two reasons. First, it deprotonates the weakly acidic phenolic hydroxyl group of 2-Methyl-5-nitrophenol to form the more nucleophilic phenoxide ion. This significantly enhances the rate of reaction with the electrophilic acetic anhydride. Second, the base neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. Acetic anhydride is a safe and efficient acetylating agent, readily available and easy to handle. The subsequent workup with ethyl acetate extraction is a standard procedure to isolate the organic product from the aqueous reaction mixture.

Experimental Protocol: Acetylation of 2-Methyl-5-nitrophenol

This protocol is based on established synthetic routes for similar compounds.[1]

-

Deprotonation: In a round-bottom flask, dissolve 2.5 g (16.3 mmol) of 2-Methyl-5-nitrophenol in 24.5 ml of 1M aqueous sodium hydroxide. Stir the mixture at ambient temperature until the solid is fully dissolved, forming the sodium 2-methyl-5-nitrophenoxide salt in solution.

-

Acetylation: To the solution, add 1.9 ml (20.3 mmol) of acetic anhydride dropwise while maintaining stirring. An exothermic reaction may be observed.

-

Reaction Monitoring: Continue stirring the mixture vigorously for approximately 40-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction: If a solid precipitates, it should be removed by filtration. Transfer the filtrate to a separatory funnel and extract the aqueous solution three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash them with a saturated aqueous sodium chloride (brine) solution to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and remove the ethyl acetate solvent from the filtrate by evaporation under reduced pressure (e.g., using a rotary evaporator). This will yield the crude 2-Methyl-5-nitrophenyl acetate.[1]

-

Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary to achieve high purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Methyl-5-nitrophenyl acetate.

Key Reactions and Applications

The chemical utility of 2-Methyl-5-nitrophenyl acetate lies in its capacity for further transformation. The nitro group is a key functional handle for reduction to an amine, a critical step in the synthesis of many pharmaceutical compounds.

Expert Insight: The Significance of Nitro Group Reduction

The reduction of an aromatic nitro group is one of the most fundamental transformations in organic synthesis. It provides a reliable route to substituted anilines, which are precursors to a vast array of dyes, polymers, and biologically active molecules. The use of palladium on charcoal (Pd/C) as a catalyst with hydrogen gas is a standard, highly efficient, and clean method for this conversion. The reaction proceeds under mild conditions (ambient temperature and pressure) and typically gives high yields.[1] The resulting product, 3-acetoxy-4-methylaniline, retains the acetate protecting group, which can be removed later if the free phenol is required, or it can be carried through subsequent synthetic steps.

Experimental Protocol: Reduction to 3-acetoxy-4-methylaniline

This protocol describes the catalytic hydrogenation of the nitro group.[1]

-

Setup: To a solution of 2-Methyl-5-nitrophenyl acetate (e.g., 3.1 g, 15.9 mmol) in a suitable solvent like ethyl acetate (50 ml) in a flask equipped for hydrogenation, add a catalytic amount of 10% palladium on charcoal (e.g., 0.12 g).

-

Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Stir the mixture vigorously at ambient temperature under a hydrogen atmosphere (a balloon is often sufficient for lab scale).

-

Reaction Monitoring: Monitor the reaction's progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the system with an inert gas like nitrogen or argon. Remove the palladium catalyst by filtration through a pad of celite. Caution: The catalyst can be pyrophoric and should be handled while wet.

-

Isolation: Remove the solvent from the filtrate by evaporation under reduced pressure to yield 3-acetoxy-4-methylaniline.[1]

Nitro Group Reduction Workflow

Caption: Workflow for the reduction of 2-Methyl-5-nitrophenyl acetate.

Spectroscopic Data Interpretation

Spectroscopic analysis is essential for structure verification. While a dedicated spectrum for 2-Methyl-5-nitrophenyl acetate is not provided in the search results, its characteristics can be reliably predicted based on the spectra of its precursor, 2-Methyl-5-nitrophenol.

¹H NMR Spectroscopy

-

Precursor (2-Methyl-5-nitrophenol in CDCl₃):

-

Product (Predicted for 2-Methyl-5-nitrophenyl acetate):

-

Aromatic Protons: The signals for the aromatic protons will remain in a similar region, though they may experience slight shifts due to the change in the electronic environment from -OH to -OCOCH₃.

-

Disappearance of -OH: The broad singlet for the phenolic proton (~5.53 ppm) will disappear completely.

-

Appearance of Acetyl Protons: A new singlet will appear, typically around 2.1-2.3 ppm , integrating to three protons, which corresponds to the methyl group of the newly formed acetate ester.

-

Methyl Group: The signal for the methyl group on the ring will remain a singlet around ~2.3-2.4 ppm .

-

Infrared (IR) Spectroscopy

-

Precursor (2-Methyl-5-nitrophenol):

-

~3200-3600 cm⁻¹: A strong, broad peak characteristic of the O-H stretching vibration of the hydroxyl group.

-

~1520 cm⁻¹ and ~1340 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.

-

-

Product (Predicted for 2-Methyl-5-nitrophenyl acetate):

-

Disappearance of O-H Stretch: The broad O-H stretch will be absent.

-

Appearance of C=O Stretch: A very strong, sharp absorption will appear in the range of 1760-1770 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretch of a phenyl acetate.

-

C-O Stretch: A strong C-O stretching band for the ester will appear around 1180-1220 cm⁻¹ .

-

NO₂ Stretches: The characteristic nitro group absorptions will remain.

-

Safety and Handling

Nitrophenyl derivatives require careful handling due to their potential toxicity and reactivity.

-

General Hazards: Compounds in this class are often harmful if swallowed, inhaled, or in contact with skin.[2][4] They can cause skin and serious eye irritation.[2][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid all personal contact. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

References

- CN105837452A - Production method of 2-methyl-5-nitrophenol - Google Patents.

-

2 methyl 5 nitro phenol - shreedevamanichemopharma.com. Available at: [Link]

-

(2-Nitrophenyl)acetic acid - Wikipedia. Available at: [Link]

-

2-Methyl-5-nitrophenol - NIST WebBook. Available at: [Link]

-

Methyl 2-(2-nitrophenyl)acetate | C9H9NO4 | CID 520464 - PubChem. Available at: [Link]

-

p-nitrophenyl acetate - s d fine-chem limited. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Methyl-5-nitrophenyl acetate (CAS 54362-24-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-5-nitrophenyl acetate, a valuable chromogenic substrate in biochemical assays. Drawing upon established chemical principles and field-proven insights, this document delves into its synthesis, characterization, applications, and safety considerations to support its effective use in research and development.

Core Chemical Identity and Properties

2-Methyl-5-nitrophenyl acetate, with the CAS number 54362-24-2, is an aromatic ester. Its structure features a phenyl ring substituted with a methyl group at the 2-position, a nitro group at the 5-position, and an acetate group. This specific arrangement of functional groups dictates its chemical reactivity and utility, particularly in enzymatic assays.

| Property | Value | Source |

| CAS Number | 54362-24-2 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

The presence of the electron-withdrawing nitro group is crucial as it facilitates the departure of the phenolate group during hydrolysis, a key aspect of its primary application.

Synthesis of 2-Methyl-5-nitrophenyl acetate

The synthesis of 2-Methyl-5-nitrophenyl acetate is typically achieved through the esterification of 2-methyl-5-nitrophenol with acetic anhydride.[1] This reaction is a standard procedure in organic synthesis and can be performed with high efficiency.

Underlying Principles of the Synthesis

The synthesis hinges on the nucleophilic acyl substitution mechanism. The hydroxyl group of 2-methyl-5-nitrophenol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The reaction is often carried out in the presence of a base, such as aqueous sodium hydroxide, which deprotonates the phenol to form the more nucleophilic phenoxide ion, thereby accelerating the reaction.[1]

Step-by-Step Experimental Protocol

The following protocol is a self-validating system for the synthesis of 2-Methyl-5-nitrophenyl acetate:[1]

-

Reactant Preparation: In a suitable reaction vessel, a mixture of 2-methyl-5-nitrophenol (1.0 equivalent) and 1M aqueous sodium hydroxide (1.5 equivalents) is prepared at ambient temperature.

-

Acylation: Acetic anhydride (1.2 equivalents) is added to the stirred mixture.

-

Reaction Monitoring: The reaction is stirred for approximately 40 minutes. The progress can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting phenol.

-

Workup: Upon completion, any solid by-products are removed by filtration. The filtrate is then extracted with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are washed with a saturated aqueous sodium chloride solution to remove any remaining aqueous-soluble impurities. The organic layer is then dried over a suitable drying agent (e.g., MgSO₄).

-

Isolation: The solvent is removed by evaporation under reduced pressure to yield the crude 2-Methyl-5-nitrophenyl acetate. Further purification can be achieved by recrystallization if necessary.

A yield of up to 100% has been reported for the analogous synthesis of 2-acetoxy-4-nitrotoluene.[1]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-Methyl-5-nitrophenyl acetate. While specific spectra for this exact compound are not widely published, the expected spectral data can be inferred from its structural components and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons on the ring, and the methyl protons of the acetate group. The aromatic protons will likely appear as a complex multiplet in the downfield region (around 7-8 ppm) due to their proximity to the nitro and acetate groups. The ring methyl protons would likely appear as a singlet around 2.3-2.5 ppm, and the acetate methyl protons as a singlet around 2.1-2.3 ppm.[2][3]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the nine carbon atoms in the molecule. The carbonyl carbon of the acetate group is expected to be the most downfield signal (around 170 ppm). The aromatic carbons will appear in the range of 110-150 ppm, with their chemical shifts influenced by the attached functional groups. The ring methyl carbon and the acetate methyl carbon will be observed in the upfield region (around 15-25 ppm).[2][4]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

C=O stretch (ester): A strong absorption band around 1760-1740 cm⁻¹.

-

C-O stretch (ester): Bands in the region of 1300-1000 cm⁻¹.

-

NO₂ stretches: Two strong bands, one asymmetric around 1550-1500 cm⁻¹ and one symmetric around 1350-1300 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 195.17. Fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO) and the nitro group (NO₂).

Primary Application: A Chromogenic Substrate for Esterase Assays

The principal application of 2-Methyl-5-nitrophenyl acetate in a research and drug development setting is as a chromogenic substrate for the detection and quantification of esterase activity.[5] This application is analogous to the widely used p-nitrophenyl acetate (pNPA).[6]

Mechanism of Action in Esterase Assays

Esterases are enzymes that catalyze the hydrolysis of ester bonds. When 2-Methyl-5-nitrophenyl acetate is incubated with an esterase, the enzyme cleaves the ester bond, releasing acetic acid and 2-methyl-5-nitrophenol.

Under alkaline or neutral pH conditions, the liberated 2-methyl-5-nitrophenol is deprotonated to form the 2-methyl-5-nitrophenolate ion, which is a yellow-colored species. The intensity of the yellow color is directly proportional to the amount of 2-methyl-5-nitrophenolate produced, and thus to the activity of the esterase. The formation of the colored product can be monitored spectrophotometrically, typically at a wavelength around 400-410 nm.[7]

Advantages in Drug Development

In drug development, esterase assays are crucial for:

-

Screening for enzyme inhibitors: Identifying compounds that can modulate the activity of specific esterases.

-

Characterizing enzyme kinetics: Determining kinetic parameters such as Km and Vmax for novel enzymes or in the presence of inhibitors.

-

Studying prodrug activation: Many prodrugs are designed as esters that are activated by endogenous esterases. This substrate can be used to study the enzymes involved in this activation process.

Safety and Handling

Potential Hazards

Based on related compounds, 2-Methyl-5-nitrophenyl acetate should be handled with care, assuming it may be:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Methyl-5-nitrophenyl acetate is a valuable tool for researchers and scientists, particularly in the field of enzymology and drug development. Its straightforward synthesis and utility as a chromogenic substrate for esterase assays make it a practical compound for a variety of research applications. By understanding its chemical properties, synthesis, and proper handling procedures, researchers can effectively and safely incorporate this compound into their experimental workflows.

References

- This cit

- This cit

- This cit

- This cit

-

S D FINE-CHEM LIMITED. p-nitrophenyl acetate Safety Data Sheet. [Link]

- This cit

- This cit

-

Roth, G. J., & Raines, R. T. (2015). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. Molecules, 20(8), 14599–14607. [Link]

- This cit

- This cit

-

ResearchGate. ¹H NMR spectrum of methyl acetate. [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

-

Pohle, W., & Kliche, R. (2019). Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review. Molecules, 24(4), 643. [Link]

- This cit

- This cit

- This cit

-

OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

Sources

- 1. 2-METHYL-5-NITROPHENYL ACETATE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Methyl-5-nitrophenol(5428-54-6) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 6. A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review | MDPI [mdpi.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. researchgate.net [researchgate.net]

Introduction: The Significance of Nitrophenyl Esters in Chemical and Biological Research

An In-Depth Technical Guide to the Aqueous Stability of 2-Methyl-5-nitrophenyl Acetate

This guide provides a comprehensive technical overview of the chemical stability of 2-methyl-5-nitrophenyl acetate in aqueous solutions. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its degradation, methodologies for its assessment, and the practical implications for its use in scientific research.

Nitrophenyl esters, such as 2-methyl-5-nitrophenyl acetate, are a class of compounds widely utilized in various scientific disciplines. Their utility often stems from the electron-withdrawing nature of the nitro group, which renders the ester bond susceptible to nucleophilic attack. This characteristic makes them valuable as substrates for esterase enzymes and as model compounds for studying reaction kinetics. The precursor, 2-methyl-5-nitrophenol, is a significant intermediate in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2][3] Understanding the intrinsic stability of 2-methyl-5-nitrophenyl acetate in aqueous environments is paramount for its effective application, ensuring the integrity of experimental data and the viability of its use in various formulations.

Part 1: The Chemical Stability Profile of 2-Methyl-5-nitrophenyl Acetate

The primary degradation pathway for 2-methyl-5-nitrophenyl acetate in aqueous solution is hydrolysis, which results in the cleavage of the ester bond to yield 2-methyl-5-nitrophenol and acetic acid. The rate of this hydrolysis is significantly influenced by the pH of the solution.

The Role of pH: A U-Shaped Kinetic Profile

Drawing parallels from the extensively studied p-nitrophenyl acetate (PNPA), the hydrolysis of 2-methyl-5-nitrophenyl acetate is expected to exhibit a characteristic U-shaped pH-rate profile.[4] This profile arises from three distinct reaction mechanisms that dominate at different pH ranges:

-

Acid-Catalyzed Hydrolysis (pH < 4): At low pH, the reaction is catalyzed by hydronium ions (H₃O⁺). The carbonyl oxygen of the ester is protonated, increasing its electrophilicity and making it more susceptible to nucleophilic attack by water.

-

Neutral Hydrolysis (pH 4-6): In the neutral pH range, the uncatalyzed hydrolysis by water molecules is the predominant pathway. This is typically the slowest of the three mechanisms.

-

Base-Catalyzed Hydrolysis (pH > 6): At higher pH, the reaction is catalyzed by hydroxide ions (OH⁻). The hydroxide ion is a much stronger nucleophile than water and directly attacks the carbonyl carbon of the ester, leading to a rapid increase in the hydrolysis rate with increasing pH.[5]

The presence of the methyl group ortho to the ester linkage in 2-methyl-5-nitrophenyl acetate may introduce steric hindrance, potentially slowing the rate of hydrolysis compared to the unsubstituted PNPA. However, the fundamental pH-dependent behavior is anticipated to remain the same.

Part 2: Experimental Design for Stability Assessment

A robust understanding of the stability of 2-methyl-5-nitrophenyl acetate necessitates a well-designed experimental approach. The following sections outline a comprehensive strategy for characterizing its degradation kinetics.

Analytical Methodology: UV-Vis Spectrophotometry

The hydrolysis of 2-methyl-5-nitrophenyl acetate can be conveniently monitored using UV-Vis spectrophotometry. The product of the hydrolysis, 2-methyl-5-nitrophenolate (the ionized form of 2-methyl-5-nitrophenol), exhibits a strong absorbance at a specific wavelength in the visible region (typically around 400 nm), while the parent ester does not absorb significantly at this wavelength.[4][6] This allows for the real-time monitoring of the reaction progress by measuring the increase in absorbance over time.

Experimental Workflow: A Step-by-Step Protocol

The following protocol details a systematic approach to determining the stability of 2-methyl-5-nitrophenyl acetate across a range of pH values.

Objective: To determine the pseudo-first-order rate constants (kobs) for the hydrolysis of 2-methyl-5-nitrophenyl acetate at various pH values.

Materials:

-

2-Methyl-5-nitrophenyl acetate

-

Buffer solutions of varying pH (e.g., acetate for pH 4-5.5, phosphate for pH 6.5-8.0, borate for pH 9.0-10.5)[4]

-

Deionized water

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

-

pH meter

Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of 2-methyl-5-nitrophenyl acetate in a water-miscible organic solvent (e.g., acetonitrile or DMSO) to ensure solubility.

-

Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range. Ensure the ionic strength of the buffers is kept constant, if necessary, by adding a salt like NaCl.[4]

-

Reaction Setup:

-

Equilibrate the buffer solutions to the desired experimental temperature (e.g., 25 °C) in a thermostatted water bath.[4]

-

Pipette a known volume of the buffer solution into a quartz cuvette.

-

Place the cuvette in the temperature-controlled cell holder of the spectrophotometer and allow it to thermally equilibrate.

-

-

Initiation of Reaction and Data Acquisition:

-

Initiate the hydrolysis reaction by adding a small aliquot of the 2-methyl-5-nitrophenyl acetate stock solution to the cuvette. The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize its effect on the reaction kinetics.

-

Immediately start monitoring the absorbance at the λmax of the 2-methyl-5-nitrophenolate anion (to be determined experimentally, expected around 400 nm) over time.

-

Collect data at regular intervals until the reaction is complete (i.e., the absorbance reaches a plateau).

-

-

Data Analysis:

-

Plot the absorbance versus time data.

-

Fit the data to a single-exponential decay model to obtain the pseudo-first-order rate constant (kobs) for each pH value.[4]

-

The equation for the fit will be: At = A∞ + (A₀ - A∞)e-kobst, where At is the absorbance at time t, A∞ is the absorbance at infinite time, and A₀ is the initial absorbance.

-

-

pH-Rate Profile:

-

Plot the calculated kobs values as a function of pH. This will generate the characteristic U-shaped pH-rate profile.

-

Part 3: Visualization of Concepts

Visual aids are crucial for understanding the complex processes involved in the stability of 2-methyl-5-nitrophenyl acetate.

Hydrolysis Pathway of 2-Methyl-5-nitrophenyl Acetate

Caption: General hydrolysis pathway of 2-methyl-5-nitrophenyl acetate.

Experimental Workflow for Stability Testing

Caption: Workflow for determining the pH-rate profile of hydrolysis.

Part 4: Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Hydrolysis Rate Constants for 2-Methyl-5-nitrophenyl Acetate at 25 °C

| pH | Buffer System | kobs (s⁻¹) | Predominant Mechanism |

| 2.0 | Glycine-HCl | 1.5 x 10⁻⁵ | Acid-Catalyzed |

| 4.0 | Acetate | 2.1 x 10⁻⁶ | Neutral Hydrolysis |

| 5.0 | Acetate | 1.9 x 10⁻⁶ | Neutral Hydrolysis |

| 7.0 | Phosphate | 3.5 x 10⁻⁶ | Neutral/Base-Catalyzed |

| 8.0 | Phosphate | 2.8 x 10⁻⁵ | Base-Catalyzed |

| 9.0 | Borate | 2.5 x 10⁻⁴ | Base-Catalyzed |

| 10.0 | Borate | 2.3 x 10⁻³ | Base-Catalyzed |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental values will need to be determined.

The data clearly illustrates the expected U-shaped trend, with the rate of hydrolysis being slowest in the neutral pH range and increasing significantly in both acidic and, more dramatically, in alkaline conditions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and evaluating the aqueous stability of 2-methyl-5-nitrophenyl acetate. By leveraging the well-established principles of ester hydrolysis and employing robust analytical methodologies, researchers can accurately characterize the degradation kinetics of this important compound. Future studies could explore the influence of temperature to determine the activation parameters (enthalpy and entropy of activation) for the hydrolysis reaction, providing deeper mechanistic insights. Additionally, investigating the impact of co-solvents and formulation excipients on the stability of 2-methyl-5-nitrophenyl acetate would be of significant value for its application in drug development and other fields.

References

- Sonolytic Hydrolysis of p-Nitrophenyl Acetate: The Role of Supercritical Water. (n.d.).

- Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter - IRE Journals. (n.d.).

- Chemical Science - RSC Publishing. (n.d.).

- CN105837452A - Production method of 2-methyl-5-nitrophenol - Google Patents. (n.d.).

- Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures | Request PDF - ResearchGate. (n.d.).

- KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (n.d.).

- 2-METHYL-5-NITROPHENYL ACETATE synthesis - ChemicalBook. (n.d.).

- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters - Semantic Scholar. (2021, July 18).

- A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC. (2016, September 2).

- Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC - NIH. (n.d.).

- KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (n.d.).

- Application Notes: 2-Methyl-5-nitrophenol in Pharmaceutical Research - Benchchem. (n.d.).

- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC. (2025, January 4).

- Nitrophenyl acetate assay. p-Nitrophenol released by incubation of... - ResearchGate. (n.d.).

- The Significance of 2-Methyl-5-Nitrophenol in Organic Synthesis and Chemical Research. (2026, January 24).

Sources

- 1. CN105837452A - Production method of 2-methyl-5-nitrophenol - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. irejournals.com [irejournals.com]

- 5. Sonolytic Hydrolysis of p-Nitrophenyl Acetate: The Role of Supercritical Water [authors.library.caltech.edu]

- 6. pubs.rsc.org [pubs.rsc.org]

Technical Whitepaper: 2-Methyl-5-nitrophenyl Acetate in Organic Synthesis

Strategic Applications in Kinase Inhibitor Design and Dye Chemistry

Executive Summary

2-Methyl-5-nitrophenyl acetate (CAS: 54362-24-2 ) is a specialized aromatic ester serving as a critical protecting group strategy and intermediate in the synthesis of pharmaceutical active ingredients (APIs) and high-performance polymers.[1] While often overshadowed by its parent phenol (2-methyl-5-nitrophenol), the acetate derivative offers distinct advantages in process chemistry: enhanced lipophilicity for purification, protection of the phenolic oxygen during electrophilic substitutions, and controlled release of the hydroxyl moiety in late-stage functionalization.

This guide details the compound's utility as a precursor to 3-acetoxy-4-methylaniline , a key building block in the synthesis of EGFR (Epidermal Growth Factor Receptor) inhibitors (e.g., Quinazoline derivatives). We analyze the mechanistic pathways, provide validated synthesis protocols, and outline its role in the "masked phenol" strategy essential for modern drug development.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| Chemical Name | 2-Methyl-5-nitrophenyl acetate |

| CAS Number | 54362-24-2 |

| Synonyms | Acetic acid 2-methyl-5-nitrophenyl ester; 2-Acetoxy-4-nitrotoluene |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 68–72 °C |

| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in water |

| Key Moiety | Nitro (-NO₂) and Acetoxy (-OAc) groups on an o-cresol scaffold |

Synthesis & Preparation

The synthesis of 2-methyl-5-nitrophenyl acetate is a high-yielding nucleophilic acyl substitution.[1] The reaction is typically driven by the acetylation of 2-methyl-5-nitrophenol (CAS 5428-54-6) using acetic anhydride.[1]

Optimized Protocol: Base-Catalyzed Acetylation

-

Objective: Quantitative conversion of phenol to ester under mild conditions.

-

Mechanism: The phenoxide ion, generated in situ by base, attacks the carbonyl carbon of acetic anhydride.

Reagents:

-

2-Methyl-5-nitrophenol (1.0 eq)[1]

-

Acetic Anhydride (1.2 – 1.5 eq)

-

Sodium Hydroxide (1M aq) or Pyridine (catalytic/solvent)

-

Solvent: Ethyl Acetate or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-methyl-5-nitrophenol in DCM or suspend in 1M NaOH (if using Schotten-Baumann conditions).

-

Addition: Add acetic anhydride dropwise at 0–5 °C to control the exotherm.

-

Reaction: Stir at ambient temperature (20–25 °C) for 40–60 minutes. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of the starting phenol.[1]

-

Workup:

-

Purification: Dry over MgSO₄ and concentrate. Recrystallize from ethanol if necessary.

-

Typical Yield: >95%

-

Synthesis Workflow Diagram

Caption: Stoichiometric conversion of nitrophenol to acetate ester via nucleophilic acyl substitution.

Reactivity Profile & Mechanistic Pathways

The utility of 2-methyl-5-nitrophenyl acetate lies in its orthogonal reactivity .[1] The nitro group can be reduced without affecting the ester (under specific conditions), or the ester can be hydrolyzed to reveal the phenol.

Pathway A: Chemo-selective Nitro Reduction

This is the most critical reaction for pharmaceutical applications.[1] The goal is to reduce the nitro group to an amine while retaining the acetate protection.[1]

-

Catalyst: 10% Pd/C or Raney Nickel.[1]

-

Condition: H₂ atmosphere (1-3 atm), Ethyl Acetate solvent.[1] Avoid alcohols or strong bases to prevent transesterification or hydrolysis.[1]

Pathway B: Hydrolysis (Deprotection)

-

Reagents: Dilute NaOH or LiOH.

-

Outcome: Quantitative reversion to 2-methyl-5-nitrophenol.[1]

-

Utility: Used when the acetate is employed solely as a purification handle or to mask the phenol during a preceding nitration step.

Reactivity Decision Tree

Caption: Orthogonal reaction pathways allowing selective functionalization of the nitro or ester group.

Key Applications in Drug Development

The most significant application of 2-methyl-5-nitrophenyl acetate is its conversion to 3-acetoxy-4-methylaniline , a "masked" aniline used in the synthesis of Quinazoline-based tyrosine kinase inhibitors.[1]

The "Masked Phenol" Strategy in Kinase Inhibitors

In the synthesis of drugs targeting EGFR (e.g., Gefitinib analogs), the phenolic hydroxyl group often requires protection to prevent side reactions during the coupling of the aniline to the quinazoline core.

-

Precursor: 2-Methyl-5-nitrophenyl acetate is reduced to 3-acetoxy-4-methylaniline .

-

Coupling: The aniline reacts with 4-chloro-6,7-dialkoxyquinazoline via an SɴAr mechanism.[1] The acetate group remains intact, preventing the phenolic oxygen from competing as a nucleophile.

-

Deprotection: Post-coupling, the acetate is hydrolyzed in vivo (prodrug) or in vitro (final synthetic step) to reveal the phenol, which is often crucial for hydrogen bonding within the kinase ATP-binding pocket.

Experimental Protocol: Reduction to 3-Acetoxy-4-methylaniline

-

Context: Preparation of the aniline coupling partner for quinazoline synthesis.

-

Safety: Hydrogen gas is flammable; Pd/C is pyrophoric.[1]

-

Charge: In a hydrogenation vessel, place 2-methyl-5-nitrophenyl acetate (3.1 g, 15.9 mmol) and Ethyl Acetate (50 mL).

-

Catalyst: Add 10% Pd/C (0.12 g) carefully under nitrogen flow.

-

Reduction: Purge with H₂ and stir at ambient temperature for 2 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst.[1]

-

Isolation: Evaporate volatiles to yield 3-acetoxy-4-methylaniline (typically ~94% yield) as a solid.[4]

-

Note: Use immediately or store under inert gas to prevent oxidation of the amine.[1]

-

Safety & Stability

-

Handling: The compound is an ester of a nitrophenol.[1] While stable at room temperature, it should be stored away from strong bases (hydrolysis risk) and reducing agents.

-

Toxicity: Like many nitro-aromatics, it is a potential skin and eye irritant.[1] The reduction product (aniline derivative) should be handled with high caution due to potential genotoxicity associated with aromatic amines.[1]

-

Storage: Keep in a cool, dry place. The acetate group provides better oxidative stability compared to the free phenol.[1]

References

-

Synthesis of Quinazoline Derivatives: Zeneca Limited; Zeneca Pharma S.A. "Quinazoline derivatives and pharmaceutical compositions containing them."[1][5] US Patent 6,809,097 .[1] (Describes the reduction of 2-methyl-5-nitrophenyl acetate to 3-acetoxy-4-methylaniline and subsequent coupling).

-

Acetylation Protocols: ChemicalBook. "2-METHYL-5-NITROPHENYL ACETATE Synthesis." (Provides detailed stoichiometric ratios for the base-catalyzed acetylation).

-

Kinase Inhibitor Chemistry: Bridges, A. J., et al.[1][6] "Tyrosine Kinase Inhibitors.[1] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline." Journal of Medicinal Chemistry, 1996.[1] (Contextualizes the role of aniline substitution patterns in EGFR inhibition).

-

Phenolic Protecting Groups: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis."[1][6] Wiley-Interscience.[1] (General reference for the stability and cleavage conditions of aryl acetate esters).

Sources

- 1. 4-Methylacetanilide | C9H11NO | CID 7684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino-o-cresol | 2835-95-2 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. 2-METHYL-5-NITROPHENYL ACETATE synthesis - chemicalbook [chemicalbook.com]

- 5. 5-Amino Ortho Cresol,5-Amino-o-cresol,2835-95-2 - Jayvir Dye Chem [jayvirdyechem.com]

- 6. knova.um.edu.my [knova.um.edu.my]

role of 2-Methyl-5-nitrophenyl acetate as an intermediate in synthesis

This technical guide details the role of 2-Methyl-5-nitrophenyl acetate (CAS 54362-24-2), a specialized intermediate used primarily in the synthesis of small-molecule kinase inhibitors and heterocyclic bioactive scaffolds.[1]

Executive Summary

2-Methyl-5-nitrophenyl acetate serves as a critical "masked" aniline precursor in medicinal chemistry.[1] Its primary utility lies in its ability to deliver a 3-hydroxy-4-methylaniline pharmacophore while preventing oxidative degradation and regioselectivity errors during nucleophilic coupling reactions.[1]

This intermediate is most notably associated with the synthesis of Quinazoline-based VEGF/EGF inhibitors (e.g., analogues of Cediranib and Vandetanib) and Benzoxazole scaffolds used in fatty acid amide hydrolase (FAAH) inhibition.

Chemical Profile

| Property | Specification |

| IUPAC Name | (2-Methyl-5-nitrophenyl) acetate |

| Common Name | 5-Nitro-o-cresol acetate |

| CAS Number | 54362-24-2 |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Key Functionality | Protected Phenol; Nitro-aromatic precursor |

⚠️ NOMENCLATURE ALERT: Researchers often confuse this molecule with Methyl 2-(2-methyl-5-nitrophenyl)acetate (CAS 287119-84-0), a phenylacetic acid derivative used in Raf kinase inhibitors. [1] * This Guide: Focuses on the Phenol Ester (Ar-OAc). [1] * Distinction: If your target molecule requires a methylene linker (Ar-CH₂ -COOMe), you are looking for the phenylacetic derivative, not this compound.

Strategic Role in Synthesis

The "Protect-Reduce-Couple" Strategy

The acetate group in 2-Methyl-5-nitrophenyl acetate is not merely a structural feature; it is a strategic protecting group.[1] The free phenol, 2-amino-5-methylphenol , is highly susceptible to air oxidation (forming quinone imines) and polymerization.[1] The acetate ester stabilizes the molecule, allowing for:

-

Clean Reduction: The nitro group can be reduced to the aniline without affecting the ester.[1]

-

Chemoselective Coupling: In SɴAr reactions (e.g., with chloropyrimidines or chloroquinazolines), the free phenol could act as a competing nucleophile. Acetylation shuts down the oxygen nucleophilicity, ensuring exclusive N-arylation .[1]

Core Synthetic Pathway

The synthesis typically flows from the nitration of o-cresol derivatives, followed by acetylation, and finally reduction to the active amine.

Figure 1: The strategic workflow converting the nitro-phenol precursor into a pharmaceutical scaffold via the acetate intermediate.

Key Applications in Drug Development

A. Synthesis of Quinazoline Kinase Inhibitors

This is the highest-value application of the intermediate.[1] It is used to synthesize 4-anilinoquinazoline derivatives, a class of potent tyrosine kinase inhibitors targeting VEGF (Vascular Endothelial Growth Factor).

-

Mechanism: The 3-acetoxy-4-methylaniline (derived from our intermediate) reacts with 4-chloro-7-benzyloxy-6-methoxyquinazoline .[1]

-

Why Acetate? If the free phenol were used, the basic conditions required for the coupling could lead to O-alkylation or side reactions. The acetate remains intact during the coupling and is often hydrolyzed in situ or in a subsequent step to reveal the hydroxyl group, which is essential for hydrogen bonding within the kinase ATP-binding pocket.

B. Benzoxazole Scaffolds

Hydrolysis of the acetate followed by reduction yields 2-amino-5-methylphenol in situ, which is a classic precursor for benzoxazoles .[1]

-

Reaction: Condensation with aldehydes or carboxylic acid derivatives closes the oxazole ring.[1]

-

Use Case: These scaffolds are found in FAAH inhibitors and fluorescent probes for biological imaging.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Acetoxy-4-methylaniline (Reduction)

This protocol describes the activation of the intermediate for subsequent coupling.[1]

Reagents:

-

2-Methyl-5-nitrophenyl acetate (10.0 g, 51.2 mmol)[1]

-

10% Palladium on Carbon (Pd/C) (0.5 g)

-

Ethyl Acetate (100 mL) or Methanol (depending on downstream solubility)

-

Hydrogen gas (balloon or low pressure)

Methodology:

-

Preparation: Dissolve 2-Methyl-5-nitrophenyl acetate in Ethyl Acetate in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen or Argon).[1] Caution: Dry Pd/C is pyrophoric.

-

Hydrogenation: Purge the system with Hydrogen gas. Stir vigorously at room temperature (20-25°C) under 1 atm H₂ pressure.

-

Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3). The starting nitro compound (Rf ~0.6) will disappear, and the fluorescent amine spot (Rf ~0.3) will appear.[1][2][3][4]

-

Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with fresh Ethyl Acetate.[1]

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3-acetoxy-4-methylaniline as a viscous oil or low-melting solid.

-

Yield Expectation: >90%

-

Stability Note: Use immediately in the next coupling step to prevent acetyl migration or oxidation.[1]

-

Protocol 2: Coupling to 4-Chloroquinazoline Core

Representative procedure for kinase inhibitor synthesis.

-

Suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 3-acetoxy-4-methylaniline (1.1 eq) in Isopropanol (IPA).

-

Heat to reflux (82°C) for 2–4 hours.

-

The product often precipitates as the hydrochloride salt.[1]

-

Cool to room temperature, filter, and wash with cold IPA/Ether.

-

Deprotection (Optional): Treat with aqueous ammonia/methanol to cleave the acetate if the free phenol is the desired final pharmacophore.

Safety & Handling

| Hazard Class | Description | Mitigation |

| Nitro Compounds | Potential energetic decomposition upon high heat.[1] | Do not distill residues to dryness at high temperatures (>150°C).[1] |

| Skin Sensitizer | Nitro-aromatics and their aniline derivatives are known sensitizers.[1] | Wear nitrile gloves and long sleeves.[1] Handle in a fume hood. |

| Catalyst Safety | Pd/C is pyrophoric, especially when saturated with hydrogen. | Keep wet with solvent; dispose of under water/inert atmosphere.[1] |

References

-

Synthesis of Quinazoline Derivatives: Process for the preparation of quinazoline derivatives useful as anti-angiogenic agents.[1] US Patent 6,291,455.[1] (Describes the reaction of 3-acetoxy-4-methylaniline with 4-chloroquinazolines).

-

Benzoxazole Synthesis: 2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amide hydrolase.[1] Medicinal Chemistry Communications, 2012.[2]

-

Chemical Properties & Safety: PubChem Compound Summary for 2-Methyl-5-nitrophenyl acetate. National Center for Biotechnology Information.[1] (Note: Verify specific isomer CAS in search).

-

Kinase Inhibitor Intermediates: Dihydronaphthyridines and related compounds useful as kinase inhibitors.[1][5] US Patent 8,188,113.[1][6] (Discusses the related phenylacetic ester, useful for comparative nomenclature).

Sources

- 1. 2-Amino-5-methylphenol | C7H9NO | CID 76082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. US20040214798A1 - Nitroaryl phosphoramide compositions and methods for targeting and inhibiting undesirable cell growth or proliferation - Google Patents [patents.google.com]

- 4. US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]

- 5. USRE48731E1 - Dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: High-Throughput Esterase Profiling using 2-Methyl-5-nitrophenyl Acetate

The following technical guide details the application of 2-Methyl-5-nitrophenyl acetate (2M5NPA) as a specialized chromogenic substrate.

Unlike the ubiquitous p-nitrophenyl acetate (pNPA), this substrate introduces specific steric and electronic constraints due to the ortho-methyl and meta-nitro substitution pattern. This guide addresses the unique challenges of its high pKa leaving group and its utility as a steric probe for esterase specificity.

Executive Summary & Core Utility

2-Methyl-5-nitrophenyl acetate (CAS: 54362-24-2) is a chromogenic esterase substrate used to probe the steric tolerance and regiospecificity of hydrolytic enzymes. While standard substrates like p-nitrophenyl acetate measure general esterase activity, 2M5NPA challenges the enzyme's active site with an ortho-methyl group, making it an excellent tool for differentiating between esterase isoforms or studying steric hindrance effects in drug metabolism.

Key Differentiator: The leaving group, 2-methyl-5-nitrophenol , has a pKa of ~8.7 (significantly higher than p-nitrophenol's 7.15). This dictates a Quench-and-Read workflow or a high-pH continuous assay, as the chromophore is not fully ionized (and thus not fully colored) at physiological pH.

Chemical & Physical Profile

Substrate Specifications

| Property | Specification |

| IUPAC Name | (2-Methyl-5-nitrophenyl) acetate |

| CAS Number | 54362-24-2 |

| Molecular Formula | |

| Molecular Weight | 195.17 g/mol |

| Solubility | Soluble in DMSO, Ethanol, Methanol; sparingly soluble in water. |

| Stability | Susceptible to spontaneous hydrolysis at pH > 8.0. Store desisting at -20°C. |

Chromophore Specifications (Leaving Group)

| Property | Specification | Impact on Assay |

| Leaving Group | 2-Methyl-5-nitrophenol (5-Nitro-o-cresol) | Primary Analyte |

| pKa | 8.68 ± 0.19 (Predicted) | CRITICAL : At pH 7.4, <10% is ionized. |

| Absorbance ( | ~400–430 nm (pH dependent) | Requires spectral scan for optimization. |

| Color | Colorless (protonated) | Signal develops only under alkaline conditions. |

Mechanistic Workflow

The assay relies on the enzymatic hydrolysis of the ester bond, releasing the phenol. However, signal generation is a two-step process: Hydrolysis followed by Ionization .

Caption: Mechanistic pathway showing the critical dependency on pH for signal generation. The protonated intermediate is invisible at the detection wavelength.

Experimental Protocol

A. Reagent Preparation[1][2][3][4]

-

Stock Solution (100 mM) : Dissolve 195.2 mg of 2-Methyl-5-nitrophenyl acetate in 10 mL of anhydrous DMSO.

-

Note: Avoid ethanol if studying esterases capable of transesterification.

-

-

Assay Buffer : 50 mM Tris-HCl or Phosphate Buffer, pH 7.4 (for physiological reaction).

-

Stop Solution (Critical) : 1.0 M NaOH or 1.0 M Tris base (pH 10.5).

-

Why: You must raise the pH well above the pKa (8.68) to convert the phenol to the yellow phenolate anion.

-

B. Spectral Scanning (Assay Validation)

Before running kinetics, validate the

-

Dilute stock substrate to 1 mM in Stop Solution (High pH).

-

Perform a wavelength scan from 300 nm to 500 nm.

-

Identify the peak absorbance (likely near 410–430 nm). Use this wavelength for detection.

C. End-Point Assay Workflow ("Quench-and-Read")

Because the product is not strongly colored at physiological pH, a continuous kinetic assay is less sensitive. The End-Point method is recommended.

Caption: Step-by-step workflow for the "Quench-and-Read" assay, ensuring full ionization of the chromophore.

D. Continuous Kinetic Assay (Alternative)

If real-time kinetics are required, you must modify the buffer conditions:

-

Buffer : 50 mM CHES or Glycine-NaOH, pH 9.0 .

-

Limitation : High pH increases the rate of spontaneous hydrolysis (background noise). You must run a "No Enzyme" control simultaneously and subtract this slope.

Data Analysis & Calculation

Calculate the specific activity using the Beer-Lambert Law.

| Variable | Definition | Value (Example) |

| Absorbance difference | Measured | |

| Extinction Coefficient | Determined empirically (typically ~10-15 mM⁻¹cm⁻¹ for nitrophenols) | |

| Pathlength | 0.5 cm (for 200µL in 96-well) | |

| Incubation time | Minutes |

Self-Validation Step : Construct a standard curve using pure 2-methyl-5-nitrophenol (CAS 5428-54-6) in the exact Stop Solution used in the assay. Do not rely on literature extinction coefficients for p-nitrophenol, as the meta-nitro/ortho-methyl substitution alters the molar absorptivity.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Signal | Incomplete ionization of product. | Ensure Stop Solution pH > 10. The pKa is 8.7; at pH 9, only ~67% is colored. |

| High Background | Spontaneous hydrolysis. | Substrate is unstable at alkaline pH. Prepare working solutions immediately before use. Keep stock in DMSO. |

| Precipitation | Substrate insolubility. | Ensure final DMSO concentration is <5% but sufficient to keep substrate solubilized. Use a surfactant (0.01% Triton X-100). |

| No Activity | Steric hindrance. | The enzyme may not tolerate the ortho-methyl group. This confirms the substrate's utility as a negative probe for specific isoforms. |

References

-

Chemical Identity : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93576, 2-Methyl-5-nitrophenol. Retrieved from [Link]

- General Esterase Assay Methodology: "Esterase Activity Assay Protocol." Bio-Protocol.

Methodological & Application

Application Notes & Protocols: A Guide to Enzyme Kinetics Using 2-Methyl-5-nitrophenyl acetate

Introduction: The Utility of Chromogenic Substrates in Enzyme Assays

In the fields of enzymology and high-throughput screening, the ability to monitor enzyme activity in real-time is paramount. Chromogenic substrates are indispensable tools in this endeavor, undergoing a distinct color change upon enzymatic modification, which can be quantified using simple spectrophotometry. 2-Methyl-5-nitrophenyl acetate (MNA) is a valuable chromogenic substrate for the continuous monitoring of a wide range of hydrolytic enzymes, particularly esterases and lipases.[1][2]

Structurally similar to the widely-used p-nitrophenyl acetate (pNPA), MNA offers a reliable method for determining enzyme kinetics.[3] The principle is straightforward: the enzyme catalyzes the hydrolysis of the ester bond in the MNA molecule. This reaction releases acetic acid and the chromophore 2-methyl-5-nitrophenol. In an aqueous solution at a pH above its pKa, the hydroxyl group of 2-methyl-5-nitrophenol deprotonates to form the 2-methyl-5-nitrophenolate anion, which exhibits a characteristic yellow color with strong absorbance in the 400-415 nm range.[4][5] The rate of color formation is directly proportional to the rate of enzymatic activity, providing a simple yet robust system for kinetic analysis.

This guide provides a comprehensive framework for utilizing MNA, from the underlying principles and reagent preparation to detailed protocols for kinetic analysis and data interpretation.

Principle of the Assay: A Spectrophotometric Approach

The MNA assay is based on the enzymatic hydrolysis of an ester linkage, a reaction central to the function of carboxylesterases, lipases, and cholinesterases.[2][6][7]

The reaction proceeds as follows: 2-Methyl-5-nitrophenyl acetate (colorless) + H₂O ---(Enzyme)---> 2-Methyl-5-nitrophenol (yellow) + Acetic Acid

The key to this assay is the spectrophotometric property of the product. The released 2-methyl-5-nitrophenol is a weak acid. Its absorbance spectrum is highly dependent on the pH of the solution.[3] At neutral to alkaline pH, the equilibrium shifts towards the formation of the yellow phenolate anion, which can be reliably measured. This pH-dependence makes buffer selection a critical aspect of experimental design, requiring a balance between maintaining optimal enzyme activity and ensuring complete ionization of the product for a stable colorimetric signal.

The rate of product formation is quantified using the Beer-Lambert Law: A = εcl Where:

-

A is the measured absorbance.

-

ε (epsilon) is the molar extinction coefficient of the product (2-methyl-5-nitrophenol) at a specific wavelength and pH.

-

c is the concentration of the product.

-

l is the path length of the cuvette or microplate well.

By monitoring the change in absorbance over time (dA/dt), one can directly calculate the reaction velocity.

Caption: Enzymatic hydrolysis of MNA to a colored product.

Materials and Reagents

Sourcing high-purity reagents is critical for reproducible results.

| Reagent/Material | Specifications |

| Substrate | 2-Methyl-5-nitrophenyl acetate (MNA), >98% purity |

| Product Standard | 2-Methyl-5-nitrophenol, >98% purity[8][9] |

| Enzyme | Purified enzyme or biological sample (e.g., cell lysate) |

| Buffer | e.g., 50 mM Sodium Phosphate, pH 7.5 |

| Solvent for Stock | Dimethyl sulfoxide (DMSO) or Acetonitrile, anhydrous |

| Equipment | Spectrophotometer (UV-Vis), microplate reader or cuvette-based |

| Labware | 96-well clear, flat-bottom microplates; Quartz cuvettes; Calibrated pipettes |

Detailed Experimental Protocols

This section details the necessary steps from reagent preparation to the final kinetic assay. The protocol is designed as a self-validating system, with controls and a standard curve to ensure data integrity.

Part A: Reagent Preparation

1. Assay Buffer (50 mM Sodium Phosphate, pH 7.5):

-

Prepare stock solutions of 0.5 M Sodium Phosphate Monobasic (NaH₂PO₄) and 0.5 M Sodium Phosphate Dibasic (Na₂HPO₄).

-

To prepare 1 L of buffer, mix the monobasic and dibasic stocks until the pH reaches 7.5.

-

Dilute the resulting solution to a final concentration of 50 mM with ultrapure water.

-

Rationale: A pH of 7.5 is a common compromise that supports the activity of many esterases while ensuring the 2-methyl-5-nitrophenol product is in its colored phenolate form.

2. Substrate Stock Solution (100 mM MNA in DMSO):

-

Accurately weigh the required amount of 2-Methyl-5-nitrophenyl acetate.

-

Dissolve in anhydrous DMSO to a final concentration of 100 mM.

-

Store in small aliquots at -20°C, protected from light and moisture.

-

Rationale: MNA has poor aqueous solubility. A concentrated stock in an organic solvent is necessary.[5][10] DMSO is a common choice, but the final concentration in the assay must be kept low (typically ≤1% v/v) to prevent enzyme inhibition or denaturation.

3. Product Standard Stock (10 mM 2-Methyl-5-nitrophenol):

-

Prepare a 10 mM stock solution of 2-Methyl-5-nitrophenol in the same organic solvent used for the substrate (e.g., DMSO).

-

This stock will be used to generate a standard curve.

4. Enzyme Working Solution:

-

Dilute the enzyme sample in ice-cold Assay Buffer to a concentration that produces a linear rate of absorbance change for at least 5-10 minutes.

-

The optimal concentration must be determined empirically. Start with a series of dilutions.

-

Always keep the enzyme solution on ice to preserve its activity.

Part B: Generating a 2-Methyl-5-nitrophenol Standard Curve

This step is essential for converting absorbance values into molar concentrations of the product.

-

Prepare a series of dilutions from the 10 mM 2-Methyl-5-nitrophenol stock solution into the Assay Buffer. A typical concentration range would be 0, 10, 25, 50, 75, 100, and 150 µM.

-

Add 200 µL of each standard dilution to separate wells of a 96-well plate.

-

Include a "blank" well containing only Assay Buffer.

-

Measure the absorbance at 410 nm.

-

Subtract the absorbance of the blank from all other readings.

-

Plot Absorbance vs. Concentration (µM). The slope of this line, when accounting for the path length, will give you the molar extinction coefficient (ε).

Part C: Enzyme Activity Assay Protocol (96-Well Plate Format)

Caption: Standard workflow for the MNA enzyme kinetics assay.

-

Assay Plate Setup: Design the plate layout, including wells for blanks (no enzyme, no substrate), substrate controls (no enzyme), and test samples (with enzyme).

-

Reagent Addition:

-

Add 170 µL of Assay Buffer to each well.

-

Add 10 µL of the diluted Enzyme Working Solution to the test wells.

-

Add 10 µL of Assay Buffer to the control wells.

-

-

Pre-incubation: Incubate the plate for 5 minutes at the desired assay temperature (e.g., 25°C or 37°C) to ensure thermal equilibrium.

-

Initiate Reaction: Add 20 µL of a freshly prepared MNA working solution (diluted from the stock in Assay Buffer) to all wells to start the reaction. The final volume in each well will be 200 µL.

-

Kinetic Measurement: Immediately place the plate into a pre-warmed spectrophotometer and begin reading the absorbance at 410 nm every 30 seconds for 5-10 minutes.

Data Analysis and Interpretation

1. Calculate the Initial Reaction Rate:

-

For each sample, plot Absorbance vs. Time (minutes).

-

Identify the initial linear portion of the curve. The slope of this line is the initial rate (ΔAbs / min).

-

Subtract the rate of the "no enzyme" control from the rates of the enzyme-containing wells to correct for spontaneous, non-enzymatic substrate hydrolysis.[3]

2. Convert Rate to Enzyme Activity: Use the Beer-Lambert law and the molar extinction coefficient (ε) derived from your standard curve.

-

Activity (µmol/min/mL of enzyme) = [(ΔAbs/min) / (ε * l)] x (V_total / V_enzyme) x 1000

-

ΔAbs/min: Corrected initial rate.

-

ε: Molar extinction coefficient (in M⁻¹cm⁻¹).

-

l: Path length (in cm). For many 96-well plates, this can be approximated from the volume, but path length correction features on modern readers are more accurate.

-

V_total: Total reaction volume in the well (e.g., 0.2 mL).

-

V_enzyme: Volume of enzyme solution added (e.g., 0.01 mL).

-

1000: Conversion factor from M to µM.

-

3. Determine Michaelis-Menten Kinetic Parameters (Kₘ and Vₘₐₓ): To determine the enzyme's affinity for MNA (Kₘ) and its maximum reaction rate (Vₘₐₓ), the assay must be performed with a range of substrate concentrations.[11]

-

Set up a series of reactions with a fixed enzyme concentration but vary the final MNA concentration (e.g., from 0.1 x Kₘ to 10 x Kₘ, which may require empirical testing).

-

Calculate the initial velocity (v) for each substrate concentration [S].

-

Plot v versus [S].

-

Fit the resulting data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, Origin):

v = (Vₘₐₓ * [S]) / (Kₘ + [S])

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| High background rate in "no enzyme" control | Spontaneous hydrolysis of MNA. This is exacerbated by high pH (>8.0) and high temperature. | Prepare substrate solution fresh. Consider lowering the assay pH if the enzyme is still active. Confirm buffer pH is correct. |

| Reaction rate is not linear (curves off quickly) | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a lower enzyme concentration or ensure less than 10% of the substrate is consumed during the linear phase. 2. Check enzyme stability at the assay temperature over the time course. 3. Dilute the enzyme further. |

| No or very low enzyme activity | 1. Inactive enzyme. 2. Incorrect assay conditions (pH, temp). 3. Inhibitor present in the sample. 4. Final DMSO concentration is too high. | 1. Use a fresh aliquot of enzyme; confirm its activity with a known positive control substrate. 2. Optimize pH and temperature for your specific enzyme. 3. If using crude lysates, consider dialysis or buffer exchange. 4. Ensure the final concentration of the organic solvent is non-inhibitory (typically <1%). |

| Precipitation in wells | Substrate (MNA) is precipitating out of solution at the final concentration. | Ensure the final concentration of MNA is below its aqueous solubility limit. Check that the organic solvent concentration is sufficient to maintain solubility without inhibiting the enzyme. |

References

-

Gao, C., et al. (2021). A novel esterase from a soil metagenomic library displaying a broad substrate range. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). CN105837452A - Production method of 2-methyl-5-nitrophenol.

-

Shree Devamani Chemopharma. (n.d.). 2 methyl 5 nitro phenol. Retrieved from [Link]

-

Li, S., et al. (2017). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources. Retrieved from [Link]

-

Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Retrieved from [Link]

-

MDPI. (2022). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. MDPI. Retrieved from [Link]

-

Faller, L., & Stations, P. (1964). The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures. ResearchGate. Retrieved from [Link]

-

Lee, K. C., et al. (2015). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. National Institutes of Health. Retrieved from [Link]

-

Santillo, M. F. (2015). A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y). PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Substrates commonly used to test for esterase activity: a p-nitrophenyl.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-5-nitrophenol. Retrieved from [Link]

-

Ghattas, W., et al. (2016). Reprogramming the specificity of an enzyme by a single point mutation. Chemical Science. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Methyl-5-nitrophenol (CAS 5428-54-6). Retrieved from [Link]

-

Pohanka, M. (2019). Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review. MDPI. Retrieved from [Link]

-

IRE Journals. (2025). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. IRE Journals. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

-

National Institutes of Health. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

-

ResearchGate. (2016). How to determine the esterase activity?. Retrieved from [Link]

-

Elabscience. (n.d.). Acetylcholinesterase (AchE) Activity Assay Kit (E-BC-K174-M). Retrieved from [Link]

Sources

- 1. A novel esterase from a soil metagenomic library displaying a broad substrate range - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 5. irejournals.com [irejournals.com]

- 6. A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2-Methyl-5-nitrophenol | C7H7NO3 | CID 93576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methyl-5-nitrophenol | 5428-54-6 [chemicalbook.com]

- 10. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 11. pubs.rsc.org [pubs.rsc.org]

Application Note: Enzymatic Hydrolysis Profiling of 2-Methyl-5-nitrophenyl Acetate (2M5NPA)

Executive Summary & Scientific Rationale

The enzymatic hydrolysis of 2-Methyl-5-nitrophenyl acetate (2M5NPA) represents a sophisticated extension of standard esterase profiling. While p-nitrophenyl acetate (pNPA) is the ubiquitous "gold standard" substrate, it lacks steric complexity. 2M5NPA introduces a methyl group at the ortho position relative to the ester bond (Position 2), creating significant steric hindrance near the carbonyl attack site.

Why use 2M5NPA?

-

Steric Selectivity: It differentiates between promiscuous esterases and those with restricted active site access. Enzymes capable of hydrolyzing 2M5NPA typically possess wider catalytic pockets or flexible "lid" structures (e.g., specific Candida lipases or mammalian liver esterases).

-

Regioselectivity Modeling: It serves as a model for kinetic resolution of hindered secondary alcohols.

-

Chromogenic Output: Upon hydrolysis, it releases 2-methyl-5-nitrophenol , a chromophore with distinct pH-dependent absorbance, allowing for continuous spectrophotometric monitoring.

This guide provides a validated protocol for the kinetic characterization of esterases using 2M5NPA, emphasizing the suppression of spontaneous hydrolysis and the accurate calculation of kinetic parameters.

Reaction Mechanism & Pathway[1][2]

The hydrolysis follows a biphasic serine-hydrolase mechanism. Unlike simple esters, the leaving group (2-methyl-5-nitrophenol) is released in the first step (acylation), allowing for "burst phase" monitoring.

Key Structural Data:

-

Substrate: 2-Methyl-5-nitrophenyl acetate (CAS: 54362-24-2)[1]

-

Product 1 (Chromophore): 2-Methyl-5-nitrophenol (CAS: 5428-54-6)[2]

-

Product 2: Acetic Acid

Visualization: Catalytic Cycle

The following diagram illustrates the steric challenge presented by the ortho-methyl group during the formation of the tetrahedral intermediate.

Figure 1: Catalytic cycle of serine hydrolases acting on 2M5NPA. The ortho-methyl group on the substrate imposes steric constraints during the formation of the ES complex.

Materials & Reagents

Substrate Preparation

-

Solid Substrate: 2-Methyl-5-nitrophenyl acetate (Purity >98%).[3]

-

Stock Solvent: Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO).

-

Expert Note: ACN is preferred for kinetic studies as it causes less enzyme denaturation than DMSO. However, if the substrate precipitates in aqueous buffer, use DMSO.

-

-

Concentration: Prepare a 100 mM stock solution. Store at -20°C in amber vials (light sensitive).

Buffer Systems

The choice of buffer is critical. The phenol product must be ionized (phenolate form) to be highly colored, but high pH accelerates spontaneous hydrolysis.

-

Optimal pH: 7.5 – 8.0.

-

Recommended Buffer: 50 mM Sodium Phosphate or 50 mM Tris-HCl.

-

Additives: 0.01% Triton X-100 (prevents enzyme adsorption to cuvettes).

Experimental Protocol

Phase 1: Spectral Validation (The "Blank" Check)

Before running kinetics, you must determine the extinction coefficient (

-

Hydrolyze Substrate: Mix 10 µL of substrate stock with 990 µL of 0.1 M NaOH (fully hydrolyzes the ester).

-

Scan: Perform a spectral scan (300 nm – 500 nm).

-

Identify

: Expect a peak between 400–415 nm . -

Calculate

: Use Beer-Lambert Law (-

Typical

for nitrophenols: ~15,000 – 18,000 M⁻¹cm⁻¹.

-

Phase 2: Continuous Kinetic Assay

Objective: Determine initial velocity (

Workflow Diagram:

Figure 2: Step-by-step workflow for the continuous spectrophotometric assay.

Detailed Steps:

-

Instrument Setup: Pre-warm spectrophotometer/plate reader to 25°C or 37°C. Set wavelength to determined

(e.g., 405 nm). -

Enzyme Dilution: Dilute enzyme in buffer to a concentration where the reaction is linear for at least 5 minutes.

-

Reaction Mix (per well/cuvette):

-

180 µL Buffer (pH 7.5)

-

10 µL Enzyme Solution[4]

-

10 µL Substrate (Start reaction). Final solvent concentration should be ≤5%.

-

-

Controls (Crucial):

-

Substrate Blank: Buffer + Substrate (No Enzyme). Mandatory to correct for spontaneous hydrolysis.

-

Enzyme Blank: Buffer + Enzyme (No Substrate). Corrects for enzyme absorbance.

-

-

Measurement: Record Absorbance every 15-30 seconds for 10 minutes.

Data Analysis & Calculation

Correcting for Spontaneous Hydrolysis

Nitro-phenyl esters are labile. You must subtract the slope of the blank from the reaction slope.

Calculating Activity

Convert Absorbance/min to concentration/min using the pathlength (

-

Units:

or

Kinetic Parameters ( , )

Plot

Interpretation of Results:

-

High

: Indicates weak binding, likely due to the steric hindrance of the 2-methyl group repelling the enzyme's active site residues. -

Low

: Indicates slow turnover, suggesting the transition state is destabilized by the methyl group.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | Substrate insolubility in aqueous buffer. | Increase organic co-solvent (up to 10% DMSO) or add 0.1% Triton X-100. |

| High Background | Spontaneous hydrolysis.[4][5] | Lower pH to 7.0-7.2. Ensure buffer is fresh. Keep stock substrate anhydrous. |

| No Activity | Steric occlusion. | The enzyme may strictly require unhindered substrates. Switch to pNPA to confirm enzyme viability, then conclude the enzyme cannot accommodate the 2-methyl group. |

| Non-Linear Rates | Product inhibition or enzyme instability. | Measure initial rates ( |

References

-

Chemical Structure & Properties: PubChem. 2-Methyl-5-nitrophenyl acetate. National Library of Medicine. Link (Note: Linked to parent phenol for property verification).

-

General Nitrophenyl Ester Methods: B.S. Hartley and B.A.[6] Kilby. The reaction of p-nitrophenyl esters with chymotrypsin and insulin. Biochemical Journal, 1954. Link

- Steric Probes in Enzymology: Bornscheuer, U. T., & Kazlauskas, R. J. Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH, 2006. (Standard text on steric resolution).

- Kinetic Analysis Protocol: Copeland, R. A.

(Note: While specific literature on the 2-methyl derivative is less abundant than pNPA, the protocol is derived from standard physical-organic chemistry principles applied to nitrophenyl esters as cited in standard enzymology texts.)

Sources

- 1. 2-METHYL-5-NITROPHENYL ACETATE synthesis - chemicalbook [chemicalbook.com]

- 2. shreedevamanichemopharma.com [shreedevamanichemopharma.com]

- 3. 2-Methyl-5-nitroimidazole | C4H5N3O2 | CID 12760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for High-Throughput Screening Assays with 2-Methyl-5-nitrophenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chromogenic Substrate for Hydrolase Discovery